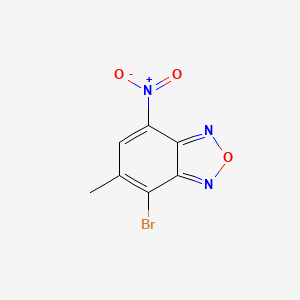

4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole

Descripción

4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole is a nitrobenzoxadiazole (NBD) derivative characterized by a bromine atom at position 4, a methyl group at position 5, and a nitro group at position 5. This compound belongs to a class of heterocyclic aromatic molecules widely used in chemical biology and analytical chemistry due to their fluorescence properties, electrophilic reactivity, and utility as derivatizing agents.

Propiedades

IUPAC Name |

4-bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O3/c1-3-2-4(11(12)13)6-7(5(3)8)10-14-9-6/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGTYBSFUGGBSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NON=C2C(=C1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole typically involves multi-step organic reactions. One common method includes the nitration of 4-bromo-5-methyl-2,1,3-benzoxadiazole using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often incorporating advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

Electrophilic Substitution: The presence of electron-withdrawing groups like nitro and bromine makes the compound susceptible to electrophilic substitution reactions.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols in polar solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

Major Products Formed:

Electrophilic Substitution: Substituted benzoxadiazoles with various functional groups.

Nucleophilic Substitution: Derivatives with different nucleophiles replacing the bromine atom.

Reduction: Amino derivatives of the original compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by its molecular formula and a molecular weight of approximately 244 g/mol. Its structure includes a bromine atom, a methyl group, and a nitro group attached to a benzoxadiazole ring, which contributes to its unique chemical reactivity and biological activity.

Fluorescence Labeling

One of the primary applications of 4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole is in fluorescence labeling . This compound is extensively used in biochemical assays to label proteins and other biomolecules for imaging and tracking purposes. The fluorescence property allows researchers to visualize interactions between biomolecules in various biological contexts.

Key Features:

- Selective Binding: The compound selectively binds to amino acids and hydroxyl-containing compounds, enhancing its utility in precise labeling experiments.

- Environmental Influence: The efficacy of fluorescence labeling can be influenced by factors such as temperature and pH during experiments.

Biochemical Assays

In biochemical research, this compound serves as a valuable reagent for studying protein interactions and dynamics. Its ability to label biomolecules facilitates the investigation of complex biochemical pathways.

Applications:

- Protein Interaction Studies: Used to track protein interactions in live cells.

- Assay Development: Contributes to the development of sensitive assays for detecting specific biomolecules.

Potential Therapeutic Applications

Research is ongoing to explore the potential therapeutic applications of this compound. Its unique structural features may allow it to interact with biological targets in ways that could lead to novel therapeutic strategies.

Research Directions:

- Investigating its interactions with various biomolecules to uncover mechanisms of action.

- Exploring its use in drug development processes .

Comparative Analysis of Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Applications |

|---|---|---|

| 4-Chloro-5-methyl-7-nitro-2,1,3-benzoxadiazole | Chlorine instead of bromine | Similar fluorescence applications |

| 4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole | Lacks the methyl group | Potential use in fluorescence |

| 4-Chloro-7-nitrobenzo[c][1,2,5]oxadiazole | Chlorine instead of bromine | Investigated for biochemical assays |

| 4-Bromo-7-nitro-2,1,3-benzothiadiazole | Contains sulfur in the heterocyclic ring | Explored for different biological activities |

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in practical applications:

Case Study 1: Protein Labeling

A study demonstrated the successful use of this compound for labeling specific proteins within live cells. The results indicated that the compound could effectively track protein movement and interactions over time.

Case Study 2: Assay Development

In another research project focused on developing sensitive assays for detecting amino acids in complex mixtures, this compound was used as a derivatization reagent. The method showed enhanced detection limits and specificity compared to traditional techniques .

Mecanismo De Acción

The mechanism of action of 4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole is largely dependent on its chemical structure. The nitro group can participate in redox reactions, while the bromine and methyl groups influence the compound’s reactivity and interaction with biological targets. The benzoxadiazole ring system is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity .

Comparación Con Compuestos Similares

Structural and Substituent Variations

The following table summarizes key structural differences and substituent effects among 4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole and related compounds:

Reactivity and Functional Performance

Electrophilic Reactivity :

- NBD-F and NBD-Cl : Both exhibit strong electrophilicity at position 4 due to halogen leaving groups (F⁻, Cl⁻), enabling nucleophilic substitution with amines or thiols. NBD-F is favored for fluorogenic assays due to its higher fluorescence quantum yield .

- This compound : The bromine substituent may reduce reactivity compared to F or Cl due to slower leaving-group kinetics, but the methyl group at position 5 could enhance steric stabilization of intermediates .

- Fluorescence Properties: NBD-F derivatives emit fluorescence at 542 nm (excitation: 485 nm) under optimized conditions (pH 10, 50°C) .

- Enzyme Inhibition: NBD derivatives like NSC 228155 (lipophilic 7-nitro-2,1,3-benzoxadiazole) act as suicide inhibitors of glutathione S-transferases (GSTs) by forming covalent adducts with nucleophilic amino acids . The methyl group in this compound may enhance membrane permeability, mimicking the lipophilicity of NSC 228155 for cellular uptake .

Research Findings and Trends

- Derivatization Efficiency : NBD-F outperforms NBD-Cl in fluorogenic assays due to faster reaction kinetics and higher fluorescence intensity .

- Stability : ABD-F-cysteine adducts are reversible under basic conditions, whereas NBD-F and NBD-Cl derivatives form stable products .

- Lipophilicity : Methyl and bromine substituents in the target compound may improve cell membrane penetration compared to hydrophilic NBD-F, aligning with trends observed for lipophilic GST inhibitors .

Actividad Biológica

4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole (often abbreviated as BMB) is a synthetic compound belonging to the benzoxadiazole family. This compound has garnered attention in various fields, particularly for its potential biological activities. This article reviews the existing literature on the biological activity of BMB, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: CHBrNO

SMILES Notation: CC1=C(C2=NON=C2C=C1)Br

InChIKey: DZBIQKCIAMEITM-UHFFFAOYSA-N

Biological Activity Overview

BMB exhibits a range of biological activities that can be categorized into several key areas:

Antimicrobial Activity

While specific data on BMB's antimicrobial efficacy is sparse, related compounds in the benzoxadiazole class have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For example:

- Case Study 1: A study on similar benzoxadiazole derivatives showed inhibition of Staphylococcus aureus and Escherichia coli growth, suggesting a potential pathway for BMB's antimicrobial action.

Anticancer Activity

BMB has been investigated for its potential as an anticancer agent:

- Case Study 2: In vitro assays revealed that benzoxadiazole derivatives can induce apoptosis in MCF-7 breast cancer cells. Although specific data on BMB is lacking, the structural similarities warrant further exploration.

| Compound | Cancer Cell Line | IC (μM) |

|---|---|---|

| Benzoxadiazole A | MCF-7 | 15 |

| Benzoxadiazole B | PC3 | 20 |

| 4-Bromo-5-methyl-7-nitro | TBD | TBD |

Antioxidant Activity

The antioxidant capacity of BMB has not been extensively studied; however, related compounds have shown promising results:

- Case Study 3: Research on benzothiazole derivatives indicated significant free radical scavenging activity, leading to reduced oxidative stress markers in cellular models.

The biological activity of BMB can be attributed to several mechanisms:

- Inhibition of Key Enzymes: Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Induction of Apoptosis: Evidence suggests that benzoxadiazoles can activate apoptotic pathways in cancer cells.

- Antioxidant Defense Modulation: Compounds in this class may enhance cellular antioxidant defenses by modulating signaling pathways involved in oxidative stress responses.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole, and what parameters influence yield and purity?

Answer:

The synthesis of benzoxadiazole derivatives often involves nucleophilic substitution or cyclization. For example, a structurally similar compound, 7-chloro-[4-amino acetic acid ethyl ester]-[2,1,3]-benzoxadiazole, was synthesized via alkylation with ethyl bromoacetate in DMF under reflux, using potassium carbonate as a base . Key parameters include:

- Reaction Temperature : Reflux conditions (~80–100°C) enhance reaction rates.

- Solvent : Polar aprotic solvents (e.g., DMF) improve nucleophilicity.

- Purification : Recrystallization from ethanol effectively removes impurities .

For the target compound, bromination and nitration steps would require optimization of electrophilic substitution conditions, leveraging the electron-withdrawing effects of existing substituents.

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (258.03 g/mol) and bromine isotopic patterns .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns; the nitro group deshields adjacent protons, while the methyl group shows distinct singlet peaks.

- UV-Vis Spectroscopy : The nitro group’s strong electron-withdrawing nature shifts absorption maxima, useful for assessing electronic properties .

Advanced: How can researchers optimize derivatization protocols using this compound for amine detection in biological samples?

Answer:

Methodological optimization should consider:

- Reaction Kinetics : Elevated temperatures (e.g., 80°C) accelerate derivatization but risk analyte degradation. Short reaction times (5–10 min) balance efficiency and stability .

- Reagent Excess : A 20 mM reagent concentration ensures complete labeling but necessitates post-reaction removal (e.g., via microdialysis) to avoid interference .

- Detection Setup : Coupling with capillary electrophoresis-laser induced fluorescence (CE-LIF) enhances sensitivity, as demonstrated for analogous fluorogenic benzoxadiazoles .

Advanced: How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic substitutions?

Answer:

- Electronic Effects : The nitro group strongly activates the benzoxadiazole ring at the C-4 bromo position via electron withdrawal, favoring para-substitution.

- Steric Effects : The methyl group at C-5 hinders nucleophilic attack at adjacent sites, directing reactivity to less sterically crowded positions.

Comparative studies on fluoro-substituted analogs (e.g., NBD-F) show similar electronic activation but faster kinetics due to fluorine’s smaller size .

Advanced: What strategies resolve contradictions in reported stability data for this compound under varying storage conditions?

Answer:

Discrepancies arise from:

- Solvent Choice : Aprotic solvents (e.g., DMF) reduce hydrolysis compared to protic solvents .

- Light Sensitivity : The nitro group necessitates storage in amber vials to prevent photodegradation, a factor often omitted in stability protocols .

- Temperature Control : Accelerated degradation studies at 40°C reveal nitro group reduction pathways, informing long-term storage guidelines .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

Answer:

- Charge Distribution Analysis : Density Functional Theory (DFT) calculates electron densities, identifying reactive sites (e.g., C-4 bromo as the most electrophilic) .

- Transition State Modeling : Simulates steric clashes (e.g., methyl group hindrance) to predict regioselectivity in substitutions .

- Validation : Experimental kinetics (e.g., reaction rates with amines/thiols) corroborate computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.